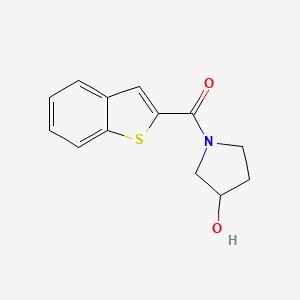
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
説明
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds . It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings. The piperidine ring is a saturated six-membered ring with one nitrogen atom, while the 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. Piperidine is a secondary amine, so it could potentially undergo reactions typical of amines, such as acid-base reactions. The 1,2,3-triazole ring is aromatic and relatively stable, but could potentially participate in reactions at the carbon or nitrogen atoms .科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and pharmaceutical applications. The aminomethyl piperidinyl group in the compound can be used to synthesize a wide range of substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives can be tailored for specific biological activities and are fundamental in the development of new therapeutic agents.
Pharmacological Applications
The triazolyl methanone moiety of the compound suggests potential pharmacological applications. Triazole derivatives have been studied for their apoptosis-inducing abilities and inhibition of tubulin polymerization . This compound could be explored for its cytotoxic activity against various cancer cell lines, contributing to cancer research and therapy development.
Carbonic Anhydrase Inhibition
The triazole group in the compound is known to interact with carbonic anhydrase enzymes. Research can be directed towards synthesizing analogs and evaluating their efficacy as carbonic anhydrase inhibitors, which has implications in treating conditions like glaucoma and edema .
Fungicidal Applications
The compound’s structural similarity to pyrimidine derivatives, which are extensively used in fungicides, suggests potential fungicidal applications. It could be studied for its effectiveness in controlling plant fungal diseases, contributing to agricultural research and crop protection .
作用機序
Target of Action
It’s worth noting that piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to different changes .
Biochemical Pathways
Piperidine derivatives have been found to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives have been extensively studied .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors .
特性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-3-8(5-11)6-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVOXFGIASLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)

![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)



